tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
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Overview
Description
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate: is a chemical compound with the molecular formula C14H18BrNO2 It is a derivative of indene, a bicyclic hydrocarbon, and contains a bromine atom and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the following steps:
Bromination of Indene: Indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 7-bromo-2,3-dihydro-1H-indene.
Formation of Carbamate: The brominated indene is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indene moiety can be oxidized to form indanones or reduced to form indanes.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted indene derivatives.
Oxidation: Indanones.
Reduction: Indanes.
Hydrolysis: Corresponding amine and tert-butanol.
Scientific Research Applications
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its indene scaffold, which is present in various bioactive compounds.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carbamate group can play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- tert-Butyl (7-bromo-2,3-dihydro-1H-inden-2-yl)carbamate
Uniqueness
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the specific position of the bromine atom and the carbamate group on the indene scaffold. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H18BrNO2 |
---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
tert-butyl N-(7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-11-8-7-9-5-4-6-10(15)12(9)11/h4-6,11H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
DPLVFRUWOVZHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
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